REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[N:8][C:7]([C:13]([O:15]CC)=[O:14])=[CH:6]2)[CH3:2]>C(O)C>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[N:8][C:7]([C:13]([OH:15])=[O:14])=[CH:6]2)[CH3:2]
|
Name
|
N-Sodium hydroxide
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 6-ethylcinnolin-3-yl carboxylate
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C2C=C(N=NC2=CC1)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was then evaporated under reduced pressure to approximately half-volume
|
Type
|
ADDITION
|
Details
|
diluted with water (20 ml.)
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled to 0°-5° C.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid was crystallised from a mixture of ethyl acetate and petroleum ether (b.p. 40°-60° C.)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C2C=C(N=NC2=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |